molecular formula C17H27BO2 B13575046 4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B13575046
M. Wt: 274.2 g/mol
InChI Key: HEMIIZDXMGUJFE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane is a boron-containing organic compound. It is part of the dioxaborolane family, which is known for its unique chemical properties and applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products.

Major Products

The major products formed from these reactions are organoboron compounds, which are valuable intermediates in organic synthesis and materials science.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, including borylation and hydroboration. The compound’s molecular targets and pathways are primarily related to its role as a boron donor in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and stability compared to other boron-containing compounds. Its ability to introduce bulky substituents into organic molecules makes it valuable in the synthesis of complex organic compounds .

Properties

Molecular Formula

C17H27BO2

Molecular Weight

274.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO2/c1-8-15(2,3)13-9-11-14(12-10-13)18-19-16(4,5)17(6,7)20-18/h9-12H,8H2,1-7H3

InChI Key

HEMIIZDXMGUJFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)CC

Origin of Product

United States

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